molecular formula C15H21NO5S B4734453 5-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid

5-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid

Cat. No.: B4734453
M. Wt: 327.4 g/mol
InChI Key: DLDJBMOCLIMIMJ-UHFFFAOYSA-N
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Description

5-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid is a complex organic compound with a molecular formula of C14H19NO5S This compound is characterized by the presence of an ethoxycarbonyl group, a dimethylthiophenyl group, and a pentanoic acid moiety

Properties

IUPAC Name

5-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-5-21-15(20)13-9(3)10(4)22-14(13)16-11(17)6-8(2)7-12(18)19/h8H,5-7H2,1-4H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDJBMOCLIMIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid typically involves multi-step organic reactionsThe final step involves the formation of the pentanoic acid moiety under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxycarbonyl and dimethylthiophenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid
  • 3-({[3-(Ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Uniqueness

Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid

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